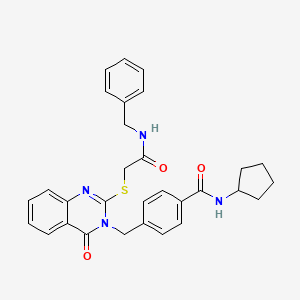
4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide is a useful research compound. Its molecular formula is C30H30N4O3S and its molecular weight is 526.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), efficacy in cellular models, and mechanisms of action.
Biological Activity Overview
Recent studies have highlighted the biological activities of this compound, particularly its effects on pancreatic β-cells and potential anti-cancer properties.
1. Pancreatic β-cell Protection
Research indicates that derivatives of benzylamino-2-oxoethyl compounds exhibit protective effects against endoplasmic reticulum (ER) stress-induced apoptosis in pancreatic β-cells. For instance, a related compound showed maximal activity at 100% with an EC50 of 0.1±0.01μM . The mechanism involves the modulation of stress responses and protection against oxidative damage.
2. Anti-cancer Activity
The compound's structural features suggest potential inhibitory effects on histone deacetylases (HDACs), which are critical in cancer progression. A related study demonstrated that compounds with similar scaffolds exhibited significant inhibition of HDAC1 and HDAC2, with IC50 values below 100nM . This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.
Structure-Activity Relationship (SAR)
The effectiveness of the compound is influenced by specific structural modifications:
These modifications highlight the importance of both hydrophilicity and lipophilicity in enhancing biological activity.
Case Studies
Several studies have documented the biological effects of similar compounds:
Case Study 1: ER Stress Protection
A study focusing on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs demonstrated that modifications could significantly enhance their protective effects against ER stress in pancreatic β-cells. The most effective analog achieved a maximum activity of 100% at an EC50 of 0.1μM .
Case Study 2: Anti-cancer Efficacy
Another investigation into quinazoline derivatives found that specific substitutions at the 6 and 8 positions significantly improved their potency against cancer cell lines. For example, a chloro substitution improved activity two-fold compared to unsubstituted variants .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of HDACs : Leading to altered gene expression profiles conducive to cell survival.
- Modulation of ER Stress Responses : Protecting β-cells from apoptosis by enhancing antioxidant defenses.
- Induction of Apoptosis in Cancer Cells : Via cell cycle arrest and subsequent programmed cell death.
特性
IUPAC Name |
4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O3S/c35-27(31-18-21-8-2-1-3-9-21)20-38-30-33-26-13-7-6-12-25(26)29(37)34(30)19-22-14-16-23(17-15-22)28(36)32-24-10-4-5-11-24/h1-3,6-9,12-17,24H,4-5,10-11,18-20H2,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCRVODFJGHWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













